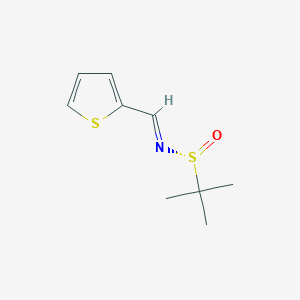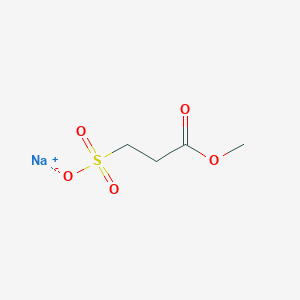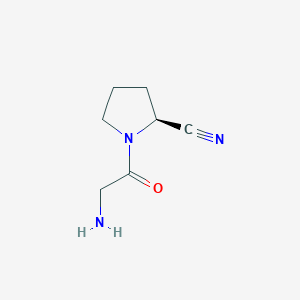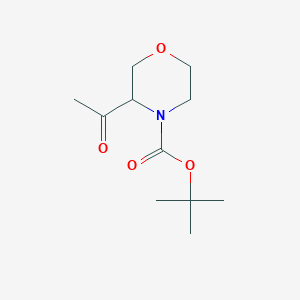![molecular formula C12H13FN4 B1399693 3-(4-Fluorbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin CAS No. 1159553-30-6](/img/structure/B1399693.png)
3-(4-Fluorbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyrazine core, which is known for its biological activity and versatility in drug design.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
The primary targets of 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play crucial roles in cellular processes such as cell growth, survival, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. For instance, the inhibition of c-Met disrupts the hepatocyte growth factor (HGF) pathway, which is involved in cell growth and survival . Similarly, the inhibition of VEGFR-2 disrupts the vascular endothelial growth factor (VEGF) pathway, which is involved in angiogenesis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound’s intervention on intracellular c-Met signaling of A549 cells was verified by the result of Western blot .
Biochemische Analyse
Biochemical Properties
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as c-Met kinase and PARP1 (Poly ADP-ribose polymerase 1). The interaction with c-Met kinase involves binding to the ATP-binding site, thereby inhibiting its activity and affecting downstream signaling pathways . Similarly, the compound inhibits PARP1 by binding to its catalytic domain, which prevents the repair of DNA damage and induces cell death in cancer cells .
Cellular Effects
The effects of 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine on various cell types have been extensively studied. In cancer cells, it has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting DNA repair mechanisms. This compound influences cell function by modulating gene expression, particularly genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the ATP-binding site of c-Met kinase, inhibiting its phosphorylation activity and subsequent activation of downstream signaling pathways . In the case of PARP1, the compound binds to the catalytic domain, preventing the addition of ADP-ribose polymers to target proteins, which is crucial for DNA repair . These interactions result in the inhibition of enzyme activity and induction of cell death in cancer cells.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been evaluated in laboratory settings. Over time, the compound remains stable under physiological conditions, maintaining its inhibitory effects on target enzymes. Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of c-Met kinase and PARP1, resulting in prolonged effects on cellular function and viability .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites are then excreted via the renal route. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall bioavailability . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential drug interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the formation of the triazolopyrazine ring system followed by the introduction of the 4-fluorobenzyl group. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes under acidic conditions to form the triazolopyrazine core. The 4-fluorobenzyl group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorobenzyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The triazolopyrazine core can participate in redox reactions, potentially altering its biological activity.
Cyclization Reactions: Formation of additional ring systems through cyclization can modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the triazolopyrazine core .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Foretinib: A known kinase inhibitor with a similar mechanism of action.
Other Triazolopyrazine Derivatives: Compounds with variations in the substituent groups that exhibit different biological activities.
Uniqueness
What sets 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases, making it a potent candidate for targeted cancer therapy .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUCZYBBJUGEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC=C(C=C3)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734429 | |
| Record name | 3-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159553-30-6 | |
| Record name | 3-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1399611.png)




![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)







